molecular formula C15H17NO2 B5271670 5-methyl-N-(1-phenylpropyl)furan-2-carboxamide

5-methyl-N-(1-phenylpropyl)furan-2-carboxamide

Cat. No.: B5271670
M. Wt: 243.30 g/mol
InChI Key: FYCRCNJHOSFBHT-UHFFFAOYSA-N
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Description

5-methyl-N-(1-phenylpropyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with a methyl group at the 5-position and a carboxamide group at the 2-position, which is further substituted with a 1-phenylpropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(1-phenylpropyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Methyl Group: The methyl group can be introduced at the 5-position of the furan ring using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the furan derivative with an appropriate amine, such as 1-phenylpropylamine, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(1-phenylpropyl)furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur at the furan ring, particularly at the 2- and 5-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

Major Products

Scientific Research Applications

5-methyl-N-(1-phenylpropyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-methyl-N-(1-phenylpropyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: Lacks the methyl and phenylpropyl substitutions.

    5-methylfuran-2-carboxamide: Lacks the phenylpropyl substitution.

    N-(1-phenylpropyl)furan-2-carboxamide: Lacks the methyl substitution.

Uniqueness

5-methyl-N-(1-phenylpropyl)furan-2-carboxamide is unique due to the presence of both the methyl and phenylpropyl groups, which may enhance its biological activity and chemical stability compared to similar compounds .

Properties

IUPAC Name

5-methyl-N-(1-phenylpropyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-3-13(12-7-5-4-6-8-12)16-15(17)14-10-9-11(2)18-14/h4-10,13H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCRCNJHOSFBHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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